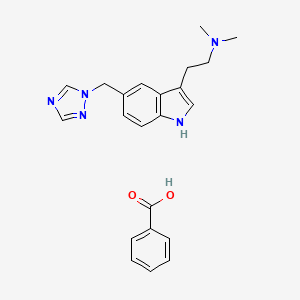

Rizatriptan benzoate

Overview

Description

Rizatriptan benzoate is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist . It is used to treat acute migraine headaches with or without aura . It works in the brain to relieve the pain from migraine headaches . It is not used to prevent migraine headaches and is not used for cluster headaches . This compound is not an ordinary pain reliever. It will not relieve any kind of pain other than migraine headaches .

Molecular Structure Analysis

This compound has a molecular formula of C22H25N5O2 . Its average mass is 391.466 Da and its monoisotopic mass is 391.200836 Da .Scientific Research Applications

Pediatric Migraine Treatment

Rizatriptan Benzoate has been approved for pediatric use in children aged 6–17 years, recognizing the need for migraine-specific medications in this demographic. Its rapid onset of action is particularly beneficial for the generally shorter migraine attacks in children compared with adults (Kacperski & O’Brien, 2012).

Innovative Formulation Approaches

Orally disintegrating tablets (ODTs) using natural superdisintegrants have been developed to overcome swallowing difficulties, providing a quick onset of action. A study utilizing Plantago ovata mucilage and crospovidone showed rapid disintegration and high drug release (Tabbakhian, Shahtalebi, Salehi, & Keshvari, 2014).

Pharmacological Stability and Taste Masking

Studies on the stress degradation behavior of this compound under various conditions and efforts to mask its bitter taste using cation exchange resins have been conducted to improve patient compliance and drug stability (Amolkumar, Ashok, & Kiran, 2015); (Chaudhari, Chaudhari, Kolhe, & More, 2006).

Mechanism of Action and Neurological Effects

Research exploring Rizatriptan's effects on gene expression related to the endogenous pain modulatory system in a rat model of migraine indicates its potential to regulate pain pathways, providing insights into its analgesic mechanisms (Yao, Man, Luo, Yu, & Ji, 2012).

Comparative Efficacy with Other Treatments

Comparative studies with other triptans have been conducted to evaluate Rizatriptan's effectiveness and safety in treating migraine attacks, supporting its favorable profile against alternatives like sumatriptan (Goldstein, Ryan, Jiang, Getson, Norman, Block, & Lines, 1998).

Novel Delivery Systems

The development of microspheres for nasal delivery aims to bypass the gastrointestinal tract for faster onset of action, enhancing the therapeutic efficacy of this compound in migraine treatment (Butani, Shah, Parmar, & Rajput, 2016).

Mechanism of Action

Target of Action

Rizatriptan benzoate primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors . These receptors are found on intracranial and extracerebral blood vessels . The activation of these receptors is crucial in the treatment of migraines .

Mode of Action

This compound acts as a selective agonist at the serotonin 5-HT 1B and 5-HT 1D receptors . This means it binds to these receptors with high affinity, mimicking the action of serotonin .

Biochemical Pathways

This compound affects the serotonergic pathways in the brain . By acting as an agonist at the 5-HT 1B and 5-HT 1D receptors, it can induce vasoconstriction and attenuate the release of vasoactive neuropeptides by the trigeminal nerve . This is thought to occur via neurogenic and central 5-HT 1D receptors .

Pharmacokinetics

This compound is completely absorbed from the gastrointestinal tract, but its absolute bioavailability is 45% , indicating first-pass metabolism . This means that a significant portion of the drug is metabolized before it reaches systemic circulation. The time to reach maximum plasma concentrations (Tmax) is approximately 1-1.5 hours .

Result of Action

The primary result of this compound’s action is the relief of migraine-associated symptoms . It achieves this by inducing vasoconstriction in the brain, which can alleviate the pain associated with migraines . This compound is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans, such as sumatriptan .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability. For example, the dose of this compound should be adjusted in patients treated with propranolol, as propranolol has been shown to increase the plasma area under the curve (AUC) of rizatriptan by 70% .

Safety and Hazards

Rizatriptan benzoate may cause serious side effects, especially in people who have heart or blood vessel disease . It may cause serious eye irritation . It should not be used if you have uncontrolled high blood pressure, heart problems, a history of heart attack or stroke, or circulation problems that cause a lack of blood supply within the body .

properties

IUPAC Name |

benzoic acid;N,N-dimethyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5.C7H6O2/c1-19(2)6-5-13-8-17-15-4-3-12(7-14(13)15)9-20-11-16-10-18-20;8-7(9)6-4-2-1-3-5-6/h3-4,7-8,10-11,17H,5-6,9H2,1-2H3;1-5H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRXYLQNJJVCMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162937 | |

| Record name | Rizatriptan benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145202-66-0 | |

| Record name | 1H-Indole-3-ethanamine, N,N-dimethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-, benzoate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145202-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rizatriptan benzoate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145202660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rizatriptan benzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rizatriptan benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIZATRIPTAN BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR978S7QHH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

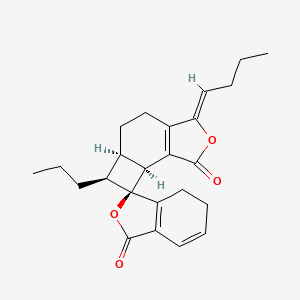

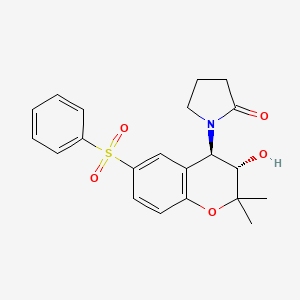

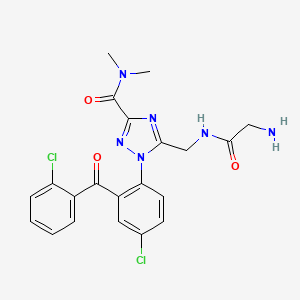

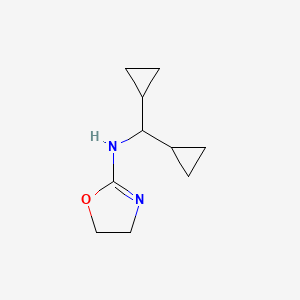

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

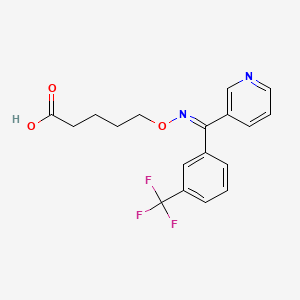

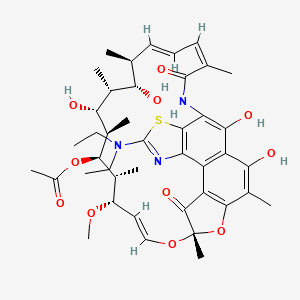

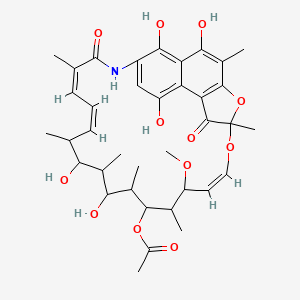

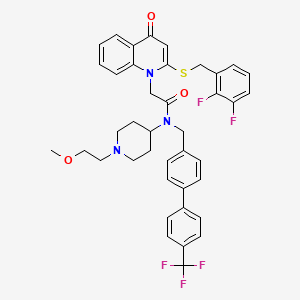

Feasible Synthetic Routes

Q & A

Q1: How does Rizatriptan Benzoate exert its therapeutic effect in migraine?

A1: this compound is a selective agonist of the 5-hydroxytryptamine (5-HT) receptors 1B and 1D. [, , , , ] These receptors are found in the cranial blood vessels and the trigeminal nerve system, both implicated in migraine pathogenesis. By activating these receptors, this compound constricts cranial blood vessels and inhibits the release of vasoactive neuropeptides, ultimately reducing inflammation and pain associated with migraine headaches. [, ]

Q2: Has this compound's impact on the endogenous pain modulation system been investigated?

A2: Yes, studies using a nitroglycerin-induced migraine model in rats have shown that this compound significantly reduces the expression of proenkephalin and substance P mRNAs in the midbrain. [] These neuropeptides are involved in pain transmission and modulation, suggesting that this compound may influence the body's natural pain control mechanisms.

Q3: Are there in vitro or in vivo models used to study this compound's efficacy?

A3: While specific cell-based assays are not detailed in the provided research, animal models, particularly the nitroglycerin-induced migraine model in rats, are commonly employed. [, ] These models help researchers understand how this compound affects physiological processes related to migraine.

Q4: What about human studies? How is this compound's efficacy evaluated in clinical settings?

A4: Clinical trials are conducted to evaluate this compound's efficacy and safety in humans. [] While specifics of these trials aren't elaborated upon in the provided abstracts, researchers often assess factors like headache relief, pain intensity, and recurrence rates to gauge the drug's effectiveness.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H21N5 · C7H6O2, and its molecular weight is 447.5 g/mol. This information is essential for various pharmaceutical calculations and analyses.

Q6: Which spectroscopic techniques are employed to characterize this compound?

A6: Several spectroscopic methods are used to analyze this compound. These include: * UV-Vis Spectroscopy: Used for quantitative analysis and studying the drug's degradation behavior under different stress conditions. [, , , , ] * Fourier-Transform Infrared Spectroscopy (FTIR): Employed to identify functional groups and assess drug-excipient compatibility in formulations. [, , , , ] * Differential Scanning Calorimetry (DSC): Used to study the thermal behavior of the drug, including melting point, polymorphism, and interactions with excipients. [, , , , ] * Powder X-ray Diffraction (PXRD): Employed to examine the crystallinity of the drug substance and assess changes in crystallinity upon formulation. [, , ]

Q7: What are some challenges associated with formulating this compound?

A7: this compound presents some formulation challenges: * Bitter taste: This often necessitates taste-masking strategies, such as using polymers like Eudragit EPO in oral disintegrating tablets. [, ] * Low bioavailability: Its oral bioavailability is limited by first-pass metabolism, leading to the exploration of alternative delivery routes like sublingual, nasal, and transdermal. [, , , , , , , , ] * Poor flow and compression properties: This can hinder the production of tablets, requiring the use of co-processed excipients like lactose and maize starch to improve flowability and compressibility. []

Q8: How is the stability of this compound assessed?

A8: Stability studies are conducted under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal degradation, as per ICH guidelines. [, , , , ] These studies help determine the drug's shelf life and identify potential degradation products.

Q9: What strategies are employed to enhance the stability and bioavailability of this compound formulations?

A9: Several strategies are used, including: * Superdisintegrants: Incorporating superdisintegrants like crospovidone, croscarmellose sodium, and sodium starch glycolate in tablets to enhance disintegration and dissolution, thereby improving bioavailability. [, , , , , ] * Solid dispersions: Preparing solid dispersions with polymers like β-cyclodextrin to improve drug solubility and dissolution, ultimately enhancing bioavailability. [, ] * Microspheres: Developing microspheres using natural polymers like chitosan to provide controlled drug release and potentially improve bioavailability. [, , ] * Nanostructured lipid carriers: Utilizing nanotechnology to encapsulate this compound in lipid carriers for improved nasal administration, aiming to overcome limited permeability and enhance bioavailability. [, ] * Oral disintegrating strips/films: Developing fast-dissolving oral films or strips for rapid drug dissolution and absorption in the oral cavity, bypassing first-pass metabolism and potentially enhancing bioavailability. [, ]

Q10: What analytical methods are commonly used to quantify this compound in pharmaceutical formulations?

A10: Several analytical methods are employed, including: * High-Performance Liquid Chromatography (HPLC): Widely used for its sensitivity, selectivity, and accuracy in quantifying this compound and its impurities. [, , , , , , , ] * Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis compared to traditional HPLC, making it suitable for identifying and quantifying genotoxic impurities. [, ] * Spectrophotometry: Offers a simpler and cost-effective alternative for routine analysis of this compound in bulk drug and tablet formulations. [, , , , ]

Q11: How are analytical methods validated for the analysis of this compound?

A11: Analytical methods are validated according to ICH guidelines to ensure their accuracy, precision, specificity, linearity, range, limit of detection, limit of quantification, robustness, and ruggedness. [, , , , , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{4-[4-(Dibutylamino)phenyl]buta-1,3-dien-1-yl}pyridinium-1-yl)butane-1-sulfonate](/img/structure/B1679323.png)